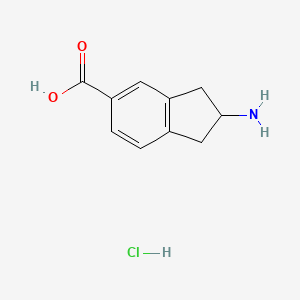

rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis (also known as R-cis-DMPC) is an important chiral compound that is used in both industrial and academic settings. It has a variety of applications, ranging from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Retinoids in Cancer Therapy

Retinoids, structurally related to the compound of interest, play critical roles in cellular differentiation and have shown promise in cancer therapy. Their effects result from changes in gene expression mediated via specific nuclear receptors. The dramatic antitumor effect of all-trans retinoic acid (RA) in acute promyelocytic leukemia (APL) underscores the potential of retinoids in treating malignancies. Clinical studies have observed significant responses in patients with various cancers, highlighting the need for further research to optimize retinoid-based treatments (Smith et al., 1992).

Ohmefentanyl and Its Stereoisomers

Ohmefentanyl, a 4-anilidopiperidine opiate, and its stereoisomers, which share structural similarities with the compound , have been extensively studied. These studies provide insights into the compound's unique biological activity, including its high affinity for certain receptors and its potential as a molecular probe for investigating receptor-mediated phenomena. The research emphasizes the importance of stereochemistry in biological activity, a principle that could extend to rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis (Brine et al., 1997).

Rosmarinic Acid in Food Industry

Although not directly related, the application of rosmarinic acid in the food industry for its antioxidant and preservative properties offers a glimpse into the potential utility of structurally complex compounds in enhancing food safety and stability. This example highlights how molecular compounds can transcend traditional boundaries, finding applications in diverse fields such as food science (Marchev et al., 2021).

Recycled Aggregate Concrete (RAC) and Sustainable Construction

Research on RAC demonstrates the feasibility of using recycled materials in structural applications, emphasizing innovation in material science. This research underscores the broader theme of utilizing chemical compounds and materials in ways that promote environmental sustainability and technical efficiency, a principle that could be applied to the development and application of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis (Xiao et al., 2012).

Therapeutic Potential of Rosmarinic Acid

Rosmarinic acid's multi-targeting anticancer mechanism and its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, reflect the diverse therapeutic potentials of complex molecular compounds. This body of research supports the exploration of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis for various therapeutic applications (Nadeem et al., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dimethylpyridine", "ethyl acetoacetate", "methyl magnesium bromide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3,4-dimethyl-2-pyridinecarboxylic acid by reacting 3,4-dimethylpyridine with ethyl acetoacetate in the presence of sodium hydroxide and water.", "Step 2: Conversion of 3,4-dimethyl-2-pyridinecarboxylic acid to 3,4-dimethyl-2-pyridinemethanol by reducing the carboxylic acid group with methyl magnesium bromide.", "Step 3: Conversion of 3,4-dimethyl-2-pyridinemethanol to rac-(3R,4R)-3,4-dimethylpiperidin-3-ol by cyclization with hydrochloric acid in diethyl ether.", "Step 4: Formation of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis by treating rac-(3R,4R)-3,4-dimethylpiperidin-3-ol with hydrochloric acid." ] } | |

CAS-Nummer |

1951439-19-2 |

Produktname |

rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis |

Molekularformel |

C7H16ClNO |

Molekulargewicht |

165.7 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.